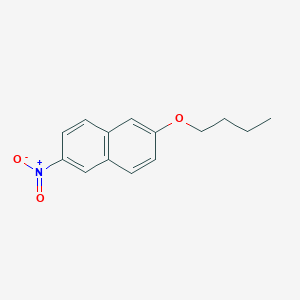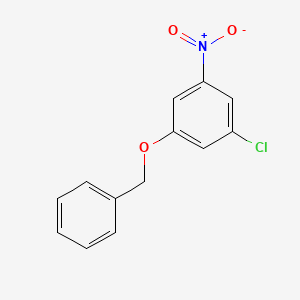
1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a methylpropoxy group at position 1, a nitro group at position 3, and a trifluoromethoxy group at position 5 on the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common route includes the nitration of a precursor benzene compound followed by the introduction of the trifluoromethoxy and methylpropoxy groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent steps involve the use of reagents such as trifluoromethanol and 2-methylpropanol in the presence of suitable catalysts to introduce the respective functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Oxidation: The methylpropoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 1-(2-Methylpropoxy)-3-amino-5-(trifluoromethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. Detailed studies are required to elucidate the specific molecular pathways involved.
Comparación Con Compuestos Similares
1-(2-Methylpropoxy)-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(2-Methylpropoxy)-5-(trifluoromethoxy)benzene:
3-Nitro-5-(trifluoromethoxy)benzene: Lacks the methylpropoxy group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (methylpropoxy) groups creates a versatile compound for various scientific investigations.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
IUPAC Name |
1-(2-methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-7(2)6-18-9-3-8(15(16)17)4-10(5-9)19-11(12,13)14/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAMWKNPPSNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














